molecular formula C5H12ClNO2 B1428786 (3R,4S)-4-aminooxan-3-ol hydrochloride CAS No. 1096594-11-4

(3R,4S)-4-aminooxan-3-ol hydrochloride

Cat. No.: B1428786
CAS No.: 1096594-11-4
M. Wt: 153.61 g/mol
InChI Key: GZXXMEFWSWRREY-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-aminooxan-3-ol hydrochloride: is a chemical compound with the molecular formula C5H11ClNO2 It is a derivative of oxane, a six-membered heterocyclic compound containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-aminooxan-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as oxane derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Common reagents include acids, bases, and solvents like methanol or chloroform.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes may be employed.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-aminooxan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-4-aminooxan-3-ol hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can also be employed in the synthesis of biologically active molecules.

Medicine: In medicine, this compound has potential applications in drug development. It can be used to synthesize pharmaceutical compounds with therapeutic properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-4-aminooxan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3R,4S)-3-aminooxan-4-ol: This compound is structurally similar to (3R,4S)-4-aminooxan-3-ol hydrochloride and shares similar chemical properties.

    (3R,4S)-3-fluorooxan-4-amine hydrochloride: Another related compound with a fluorine atom substitution, which may exhibit different reactivity and properties.

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups

Properties

IUPAC Name

(3R,4S)-4-aminooxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215941-06-3
Record name rac-(3R,4S)-4-aminooxan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-4-aminooxan-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(3R,4S)-4-aminooxan-3-ol hydrochloride
Reactant of Route 3
(3R,4S)-4-aminooxan-3-ol hydrochloride
Reactant of Route 4
(3R,4S)-4-aminooxan-3-ol hydrochloride
Reactant of Route 5
(3R,4S)-4-aminooxan-3-ol hydrochloride
Reactant of Route 6
(3R,4S)-4-aminooxan-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.